Prop-2-enyl 2-ethoxypiperidine-1-carboxylate
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Overview
Description
JNJ-10181457 is a selective non-imidazole histamine H3 receptor antagonist. It is primarily used in scientific research to study its effects on neurotransmission, particularly acetylcholine neurotransmission. This compound has shown potential therapeutic applications in treating various central nervous system disorders, including neurocognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Industrial Production Methods: Industrial production methods for JNJ-10181457 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: JNJ-10181457 can undergo substitution reactions, particularly involving its alkyne group.
Cycloaddition Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Azide Compounds: React with the alkyne group in JNJ-10181457 to form triazoles
Major Products:
Scientific Research Applications
JNJ-10181457 has been extensively studied for its potential therapeutic applications in various central nervous system disorders. Some key research applications include:
Neurocognitive Disorders: Investigated for its potential to improve cognitive function and reduce symptoms of disorders such as Alzheimer’s disease and schizophrenia
Narcolepsy: Studied for its ability to reduce cataplectic attacks and improve wakefulness
Methamphetamine-Induced Hyperlocomotion: Shown to reduce hyperlocomotion in animal models, indicating potential use in treating substance abuse disorders.
Mechanism of Action
JNJ-10181457 acts as a histamine H3 receptor antagonist. By blocking these receptors, it increases the release of neurotransmitters such as acetylcholine and norepinephrine in the brain. This leads to enhanced neurotransmission and potential therapeutic effects in various central nervous system disorders .
Comparison with Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist used to treat narcolepsy.
Conessine: A natural product that also acts as a histamine H3 receptor antagonist.
Uniqueness of JNJ-10181457:
Properties
CAS No. |
119910-10-0 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
prop-2-enyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-3-9-15-11(13)12-8-6-5-7-10(12)14-4-2/h3,10H,1,4-9H2,2H3 |
InChI Key |
NIYAJBOKVKCNGQ-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC=C |
Canonical SMILES |
CCOC1CCCCN1C(=O)OCC=C |
Synonyms |
1-Piperidinecarboxylicacid,2-ethoxy-,2-propenylester(9CI) |
Origin of Product |
United States |
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